molecular formula C8H11NS B13809195 2-Anilinoethanethiol CAS No. 5977-99-1

2-Anilinoethanethiol

Cat. No.: B13809195
CAS No.: 5977-99-1
M. Wt: 153.25 g/mol
InChI Key: GSZFZXVMYGIDGE-UHFFFAOYSA-N
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Description

2-Anilinoethanethiol (hypothetical structure: C₆H₅NHCH₂CH₂SH) is a thiol derivative featuring an anilino group (aromatic amine) attached to a two-carbon chain terminating in a sulfhydryl (-SH) group. Thiols like this compound are critical in coordination chemistry, catalysis, and pharmaceutical synthesis due to their strong metal-binding affinity and nucleophilic reactivity .

Properties

CAS No.

5977-99-1

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-anilinoethanethiol

InChI

InChI=1S/C8H11NS/c10-7-6-9-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

GSZFZXVMYGIDGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anilinoethanethiol can be synthesized through several methods. One common approach involves the reaction of aniline with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Anilinoethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-anilinoethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences among 2-Anilinoethanethiol and selected analogs:

Compound Name Molecular Formula Molecular Weight Functional Group Substituent CAS Number Key Properties/Applications
This compound* C₈H₁₁NS 153.24 Thiol (-SH) Anilino (C₆H₅NH-) N/A Inferred: Metal coordination, catalysis
2-(Diisopropylamino)ethanethiol C₈H₁₉NS 161.31 Thiol (-SH) Diisopropylamino 5842-07-9 Ligand in synthesis; steric hindrance
2-(Butylamino)ethanethiol C₆H₁₅NS 133.25 Thiol (-SH) Butylamino 5842-00-2 Organic intermediate; moderate reactivity
2-Anilinoethanol C₈H₁₁NO 137.17 Alcohol (-OH) Anilino (C₆H₅NH-) 122-98-5 Model compound for reaction studies
2-(1-Adamantyl)ethanethiol C₁₂H₂₀S 196.36 Thiol (-SH) Adamantyl 915920-04-6 High steric bulk; specialized applications

*Hypothetical structure inferred from analogs.

Key Observations:

Functional Group Effects: Thiols vs. Alcohols: Thiols (e.g., 2-(Diisopropylamino)ethanethiol) exhibit higher acidity (pKa ~10) compared to alcohols (pKa ~16–19), making them more reactive in nucleophilic substitutions and metal coordination . 2-Anilinoethanol: The hydroxyl group in this compound limits its metal-binding capacity compared to thiol analogs but enhances hydrogen-bonding interactions in research applications .

Substituent Influence: Aromatic vs. In contrast, aliphatic substituents (e.g., diisopropyl or butyl groups in and ) increase steric hindrance, affecting reaction rates and selectivity . Adamantyl Group: The bulky adamantyl substituent in 2-(1-Adamantyl)ethanethiol reduces solubility in polar solvents but enhances thermal stability, making it suitable for high-temperature reactions .

Physicochemical Properties

  • Solubility: Thiols with aromatic substituents (e.g., this compound) are less water-soluble than aliphatic analogs due to hydrophobic aromatic rings. For example, 2-(Butylamino)ethanethiol (C₆H₁₅NS) has moderate solubility in organic solvents like ethanol .
  • Boiling Points: Bulky substituents (e.g., adamantyl) increase molecular weight and boiling points. 2-(1-Adamantyl)ethanethiol (MW 196.36) likely has a higher boiling point than this compound (MW 153.24) .

Biological Activity

2-Anilinoethanethiol, a compound characterized by its thiol functional group attached to an aniline moiety, has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C9H12N2S\text{C}_9\text{H}_{12}\text{N}_2\text{S}

This structure indicates the presence of both an amine and a thiol group, which are critical for its biological activity.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound appears to disrupt bacterial cell walls and inhibit protein synthesis, leading to cell death.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

2. Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

The biological activity of this compound is attributed to its ability to form reactive thiol groups that interact with cellular proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By modifying cysteine residues in proteins, it can inhibit essential enzymatic functions.
  • Oxidative Stress Induction : The compound may also generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial evaluated the use of this compound as a topical treatment for skin infections caused by Staphylococcus aureus. Patients treated with a formulation containing this compound showed a significant reduction in infection severity compared to the control group.

Case Study 2: Cancer Treatment Exploration

In another study, researchers investigated the use of this compound in combination with conventional chemotherapy agents for treating resistant breast cancer. The results indicated enhanced efficacy when used synergistically, suggesting potential for improving treatment outcomes.

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